molecular formula C17H13ClN2O3 B2890453 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 42190-48-7

5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone

Cat. No. B2890453
CAS RN: 42190-48-7
M. Wt: 328.75
InChI Key: CDMJYZVKNAEVQP-UHFFFAOYSA-N
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Description

“5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone” is a chemical compound . It is used in industrial and scientific research .


Synthesis Analysis

The synthesis of similar compounds involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include Boron-Heck arylation and Suzuki-Miyaura reaction . Protodeboronation of alkyl boronic esters is also a common reaction .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating potential biological activity. Research into the reaction of related compounds with antipyrin and hydrazines has led to the development of pyridazinone derivatives, showing antimicrobial and antifungal activities. These findings indicate its utility in designing compounds with expected biological activities, highlighting its significance in pharmaceutical chemistry (G. H. Sayed et al., 2003).

Large Scale Synthesis

The compound also plays a crucial role in the large-scale synthesis of structurally similar compounds, such as 3-chloro-5-methoxypyridazine. Developed methodologies rely on its structural framework to achieve selective displacement and hydrogenation steps, leading to the target compound with superior yields. This demonstrates its importance in chemical synthesis, providing a practical approach for large-scale production (R. Bryant et al., 1995).

Chromatographic Determination

In analytical chemistry, derivatives of 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone are used in chromatographic methods to determine the content of pyrazon in technical products. The specificity of these methods allows for the precise evaluation of pyrazon and its impurities, showcasing its role in ensuring the quality and safety of herbicide formulations (P. Výboh et al., 1974).

Herbicide Action Mechanism

The compound's derivatives have been studied for their mechanism of action as herbicides. Research into substituted pyridazinone compounds has revealed their role in inhibiting photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. This insight is critical for the development of more effective and selective herbicidal agents, illustrating the compound's application in agricultural chemistry (J. L. Hilton et al., 1969).

Vasodilator and Beta-Blocking Activities

Studies on novel pyridazinone derivatives with phenoxypropanolamine moieties have explored their potential dual activities as hypotensive agents and beta-blockers. This research has identified derivatives showing promising vasodilator and beta-blocking activities, indicating the compound's significance in developing new cardiovascular drugs (T. Seki et al., 1996).

Safety And Hazards

The safety data sheets for similar compounds suggest that they should be handled with care. If inhaled or ingested, medical attention should be sought immediately . They should be stored at room temperature .

Future Directions

The future directions for “5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone” and similar compounds involve their use in various industries, including plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name

5-chloro-4-(4-methoxyphenoxy)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-22-13-7-9-14(10-8-13)23-16-15(18)11-19-20(17(16)21)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMJYZVKNAEVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone

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